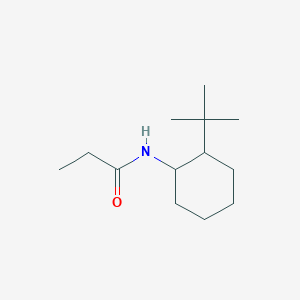
N-(2-tert-butylcyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylcyclohexyl)propanamide, also known as BAC, is a compound that has gained attention in scientific research due to its unique properties. BAC is a chiral compound, which means it has two mirror-image forms that can have different biological effects.
Mecanismo De Acción
N-(2-tert-butylcyclohexyl)propanamide is believed to work by blocking the activity of voltage-gated sodium channels. This prevents the influx of sodium ions into neurons, which is necessary for the propagation of action potentials. By blocking this process, N-(2-tert-butylcyclohexyl)propanamide can decrease the activity of neurons and reduce pain sensation.
Biochemical and Physiological Effects:
N-(2-tert-butylcyclohexyl)propanamide has been shown to have a low toxicity profile, making it a promising candidate for further study. It has also been shown to have a longer duration of action compared to lidocaine. N-(2-tert-butylcyclohexyl)propanamide has been studied in animal models and has been shown to be effective in reducing pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-tert-butylcyclohexyl)propanamide in lab experiments is its low toxicity profile. This makes it a safer option compared to other anesthetic agents. However, one limitation is that N-(2-tert-butylcyclohexyl)propanamide is a chiral compound, which means that its two mirror-image forms can have different biological effects. This can complicate experiments and require careful consideration of the specific form of N-(2-tert-butylcyclohexyl)propanamide being used.
Direcciones Futuras
There are several potential future directions for research on N-(2-tert-butylcyclohexyl)propanamide. One area of interest is its potential as a local anesthetic for dental procedures. N-(2-tert-butylcyclohexyl)propanamide has also been studied for its potential as an anti-arrhythmic agent, as it has been shown to modulate the activity of cardiac ion channels. Additionally, further study is needed to determine the optimal dosage and administration method for N-(2-tert-butylcyclohexyl)propanamide in order to maximize its effectiveness as an anesthetic agent.
Métodos De Síntesis
The synthesis of N-(2-tert-butylcyclohexyl)propanamide involves the reaction of 2-tert-butylcyclohexanone with propanoyl chloride in the presence of a base. This reaction yields N-(2-tert-butylcyclohexyl)propanamide as a white crystalline solid. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-tert-butylcyclohexyl)propanamide has been studied for its potential as an anesthetic agent. It has been shown to have a similar potency to lidocaine, a commonly used local anesthetic. N-(2-tert-butylcyclohexyl)propanamide has also been studied for its ability to modulate the activity of ion channels, specifically the voltage-gated sodium channels that are responsible for the propagation of action potentials in neurons. This modulation can lead to a decrease in pain sensation.
Propiedades
IUPAC Name |
N-(2-tert-butylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-12(15)14-11-9-7-6-8-10(11)13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALNGVQVNBYWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCCC1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

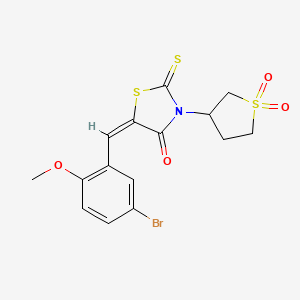
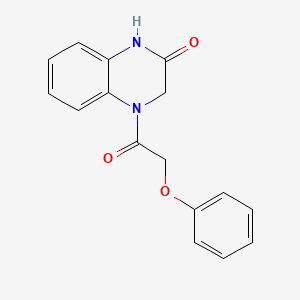

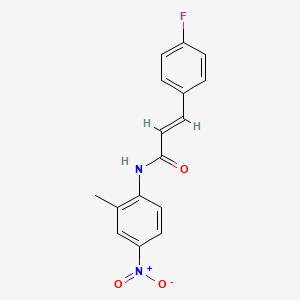
![N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5312989.png)
![2,5-dimethyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5313007.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5313011.png)
![3-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313019.png)
![2-tert-butyl-6-(3,5-difluoro-4-methoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5313027.png)
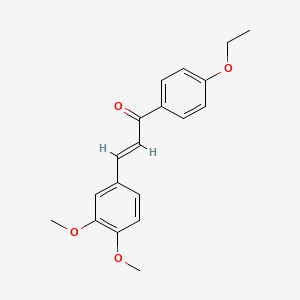
![3-sec-butyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313039.png)


